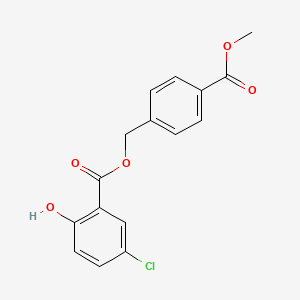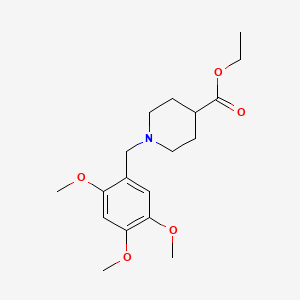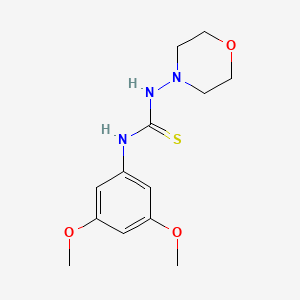
2-(2-chlorophenoxy)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-cyclohexylacetamide, also known as CPP-ACP, is a novel dental remineralizing agent that has shown promising results in the prevention and treatment of dental caries. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP) that has been extensively studied for its ability to stabilize ACP, enhance enamel remineralization, and inhibit demineralization.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-cyclohexylacetamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization and enhance remineralization. It also helps to stabilize ACP, which is a highly reactive form of calcium phosphate that is easily dissolved in acidic environments. 2-(2-chlorophenoxy)-N-cyclohexylacetamide can also inhibit the growth of bacteria that cause dental caries by disrupting their ability to adhere to the tooth surface.
Biochemical and physiological effects:
2-(2-chlorophenoxy)-N-cyclohexylacetamide has been shown to have a range of biochemical and physiological effects on the tooth surface. It can enhance the uptake of calcium and phosphate ions, increase the concentration of mineral ions in saliva, and reduce the formation of dental plaque. 2-(2-chlorophenoxy)-N-cyclohexylacetamide can also help to repair and strengthen damaged enamel, making it more resistant to acid attack.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-cyclohexylacetamide has several advantages for use in lab experiments, including its ability to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque. However, it is important to note that 2-(2-chlorophenoxy)-N-cyclohexylacetamide is a complex mixture of compounds that can be difficult to synthesize and purify. It is also important to ensure that the concentration of 2-(2-chlorophenoxy)-N-cyclohexylacetamide used in experiments is appropriate for the specific application.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclohexylacetamide, including:
1. Investigating the effectiveness of 2-(2-chlorophenoxy)-N-cyclohexylacetamide in preventing and treating dental caries in clinical trials.
2. Developing new formulations of 2-(2-chlorophenoxy)-N-cyclohexylacetamide that can be used in a wider range of dental products.
3. Studying the antibacterial properties of 2-(2-chlorophenoxy)-N-cyclohexylacetamide and its potential use in treating other oral infections.
4. Investigating the potential of 2-(2-chlorophenoxy)-N-cyclohexylacetamide for use in other areas of medicine, such as bone regeneration and wound healing.
5. Developing new methods for synthesizing and purifying 2-(2-chlorophenoxy)-N-cyclohexylacetamide to improve its effectiveness and reduce costs.
In conclusion, 2-(2-chlorophenoxy)-N-cyclohexylacetamide is a promising dental remineralizing agent that has shown great potential for preventing and treating dental caries. Its ability to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque make it a valuable tool in the fight against dental caries. Further research is needed to fully explore the potential of 2-(2-chlorophenoxy)-N-cyclohexylacetamide and its applications in dentistry and other areas of medicine.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-cyclohexylacetamide can be synthesized by the reaction of casein phosphopeptides with calcium and phosphate ions in the presence of cyclohexylamine and chloroacetic acid. The resulting complex is a white, water-soluble powder that can be used in various dental formulations such as toothpaste, mouthwash, and chewing gum.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-cyclohexylacetamide has been extensively studied in the field of dental research for its ability to prevent and treat dental caries. It has been shown to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque. 2-(2-chlorophenoxy)-N-cyclohexylacetamide has also been studied for its antibacterial properties and its ability to enhance the effectiveness of fluoride in preventing dental caries.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAFQHHGQVGCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)



![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)